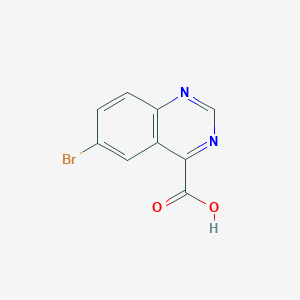

6-Bromoquinazoline-4-carboxylic acid

Description

Properties

IUPAC Name |

6-bromoquinazoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O2/c10-5-1-2-7-6(3-5)8(9(13)14)12-4-11-7/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTYXRDCYHWITRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=NC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621818 | |

| Record name | 6-Bromoquinazoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

769916-07-6 | |

| Record name | 6-Bromoquinazoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromoquinazoline-4-carboxylic Acid: Chemical Properties and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromoquinazoline-4-carboxylic acid is a heterocyclic organic compound that holds significant interest within the fields of medicinal chemistry and drug discovery. As a derivative of the quinazoline scaffold, a privileged structure in pharmacology, this molecule serves as a valuable building block for the synthesis of novel compounds with potential therapeutic activities. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological relevance of this compound, with a focus on its role as a precursor for inhibitors of key cellular signaling pathways.

Chemical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, its fundamental properties can be inferred from its structure and data from closely related compounds.

| Property | Data | Source |

| CAS Number | 769916-07-6 | [1][2] |

| Molecular Formula | C₉H₅BrN₂O₂ | [1][2] |

| Molecular Weight | 253.05 g/mol | [1][2] |

| Physical Form | Solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Expected to be soluble in organic solvents such as DMSO and DMF. |

Note: The absence of specific, experimentally verified physical properties such as melting point and solubility underscores the need for further characterization of this compound.

Spectroscopic Characterization

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinazoline ring system. The chemical shifts of these protons will be influenced by the electron-withdrawing effects of the bromine atom and the carboxylic acid group. A broad singlet corresponding to the acidic proton of the carboxylic acid is anticipated at a downfield chemical shift (typically >10 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms of the quinazoline-4-carboxylic acid core. The carbonyl carbon of the carboxylic acid is expected to appear in the downfield region (typically 165-185 ppm). The carbons attached to the bromine and nitrogen atoms will also exhibit characteristic chemical shifts.

2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to show characteristic absorption bands:

-

A broad O-H stretching band for the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretching band for the carbonyl group of the carboxylic acid, expected around 1700-1730 cm⁻¹.

-

C=N and C=C stretching vibrations from the quinazoline ring in the 1450-1650 cm⁻¹ region.

-

C-Br stretching vibration, which is typically found in the lower frequency region of the spectrum.

2.3. Mass Spectrometry (MS)

Mass spectrometry would be expected to show the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ corresponding to the molecular weight of the compound (253.05 g/mol for C₉H₅BrN₂O₂), with a characteristic isotopic pattern due to the presence of the bromine atom (approximately equal intensity peaks for ⁷⁹Br and ⁸¹Br isotopes).

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly published. However, a plausible synthetic route can be devised based on established methods for the synthesis of quinazoline-4-carboxylic acids and related derivatives. A common approach involves the construction of the quinazoline ring from a substituted anthranilic acid precursor.

3.1. Proposed Synthetic Pathway

A likely synthetic route would start from 5-bromoanthranilic acid. This could be achieved through the bromination of anthranilic acid.[3] The resulting 5-bromoanthranilic acid can then be cyclized to form the quinazoline ring system. A common method for this transformation is the reaction with a one-carbon source, such as formamide or triethyl orthoformate, often under acidic conditions or at elevated temperatures.

Alternatively, the synthesis could proceed through the formation of a methyl ester intermediate, methyl 6-bromoquinazoline-4-carboxylate, which can then be hydrolyzed to the desired carboxylic acid. A patent describing the synthesis of the corresponding hydrazide from the methyl ester suggests the feasibility of this approach.

3.2. General Experimental Protocol for the Synthesis of Quinazoline-4-carboxylic Acid Derivatives

The following is a general protocol that could be adapted for the synthesis of this compound, starting from the corresponding bromo-substituted anthranilic acid.

Materials:

-

5-Bromoanthranilic acid

-

Triethyl orthoformate

-

Ammonium acetate

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Procedure:

-

A mixture of 5-bromoanthranilic acid, triethyl orthoformate, and ammonium acetate in ethanol is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is dissolved in a suitable solvent and washed with water.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude ester of this compound.

-

The crude ester is then subjected to hydrolysis. This is typically achieved by heating with an aqueous solution of a base (e.g., NaOH) or an acid (e.g., HCl).

-

After the hydrolysis is complete (monitored by TLC), the reaction mixture is cooled and acidified to precipitate the carboxylic acid.

-

The solid product is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system.

Biological Activity and Drug Development Applications

The quinazoline scaffold is a key component in numerous biologically active compounds, including several approved drugs. Derivatives of quinazoline are known to interact with a variety of biological targets, making them attractive for drug discovery programs, particularly in oncology.

4.1. Inhibition of Signaling Pathways

Quinazoline derivatives have been extensively investigated as inhibitors of critical cellular signaling pathways that are often dysregulated in cancer.

4.1.1. Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis.[4] Its aberrant activation is a hallmark of many cancers, particularly colorectal cancer.[3][5] Several studies have identified quinazoline-based compounds as potent inhibitors of this pathway, acting downstream of β-catenin.[3][5] These inhibitors can suppress the proliferation of cancer cells, highlighting the therapeutic potential of targeting this pathway with quinazoline derivatives.

Caption: The canonical Wnt/β-catenin signaling pathway and the inhibitory action of quinazoline derivatives.

4.1.2. PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is another critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[6] This pathway is frequently hyperactivated in various human cancers, making it a prime target for anticancer drug development. Several quinazoline-based molecules have been developed as inhibitors of PI3K, Akt, or mTOR, demonstrating the versatility of this chemical scaffold in targeting different components of this pathway.

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of quinazoline-based PI3K inhibitors.

4.2. Experimental Protocols for Biological Evaluation

4.2.1. MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. This assay is widely used to screen compounds for their cytotoxic effects on cancer cell lines.[3]

Materials:

-

Cancer cell line (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

4.2.2. Western Blot Analysis for PI3K Pathway Inhibition

Western blotting is a technique used to detect specific proteins in a sample. It can be used to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, such as Akt, to determine the inhibitory effect of a compound.

Materials:

-

Cancer cell line

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound at various concentrations for a specified time. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate the protein lysates by size using SDS-PAGE and transfer them to a membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of a target protein (e.g., phospho-Akt).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: The intensity of the bands corresponding to the phosphorylated protein can be quantified and compared between treated and untreated samples to assess the inhibitory effect of the compound. The membrane can be stripped and re-probed for the total protein to ensure equal loading.

Conclusion

This compound represents a valuable chemical entity for the development of novel therapeutic agents. Its quinazoline core is a well-established pharmacophore, and the presence of the bromine atom and carboxylic acid group provides versatile handles for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties. While detailed experimental data for this specific compound is limited, its potential as a precursor for inhibitors of key cancer-related signaling pathways, such as the Wnt/β-catenin and PI3K/Akt/mTOR pathways, warrants further investigation and characterization. The experimental protocols provided herein offer a framework for the synthesis and biological evaluation of this and related compounds in the pursuit of new drug candidates.

References

- 1. 4-BROMOISOQUINOLINE-6-CARBOXYLIC ACID | CymitQuimica [cymitquimica.com]

- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 3. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

- 5. researchgate.net [researchgate.net]

- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

6-bromoquinazoline-4-carboxylic acid structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 6-bromoquinazoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound belonging to the quinazoline family. The quinazoline scaffold is a crucial pharmacophore found in numerous biologically active molecules, including approved drugs with anticancer properties like gefitinib and erlotinib. The presence of a bromine atom at the 6-position provides a strategic site for further functionalization via cross-coupling reactions, while the carboxylic acid at the 4-position offers a handle for amide bond formation or other modifications.[1] This makes this compound a valuable building block in medicinal chemistry and drug discovery.[1] Accurate structural elucidation is the cornerstone of its application, ensuring the correct constitution and configuration for subsequent synthetic transformations and biological evaluation.

This guide provides a comprehensive overview of the analytical techniques and methodologies employed to unequivocally determine the structure of this compound.

Spectroscopic and Analytical Characterization

The structure of this compound (Molecular Formula: C₉H₅BrN₂O₂, Molecular Weight: 253.05 g/mol ) is confirmed through a combination of modern spectroscopic techniques. Each method provides unique and complementary information regarding the molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR Spectroscopy : The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. The acidic proton of the carboxylic acid is highly deshielded and typically appears as a broad singlet in the 10-12 ppm region.[2] The protons on the quinazoline ring will appear in the aromatic region (typically 7.5-9.0 ppm), with their specific chemical shifts and coupling patterns determined by their position relative to the nitrogen atoms and the bromine substituent. For the 6-bromo-substituted ring, one would expect to see three distinct aromatic protons. The H-5 proton is expected to be a doublet, H-7 a doublet of doublets, and H-8 a doublet, reflecting their coupling to adjacent protons. The H-2 proton on the pyrimidine ring typically appears as a downfield singlet.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum reveals the number of unique carbon environments. The carbonyl carbon of the carboxylic acid is characteristically deshielded, appearing in the 160-180 ppm range.[2] The spectrum will also display distinct signals for the nine carbons of the bromo-quinazoline core, with carbons attached to electronegative atoms (N, Br) or involved in the C=N bond showing greater downfield shifts.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental composition, offering definitive confirmation of the molecular formula.

-

Molecular Ion Peak : In high-resolution mass spectrometry (HRMS), the compound will exhibit a molecular ion peak corresponding to its exact mass.

-

Isotopic Pattern : A key diagnostic feature is the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the mass spectrum will show two prominent molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units, which is a clear indicator of the presence of a single bromine atom in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

O-H Stretch : The carboxylic acid O-H bond gives rise to a very broad and strong absorption band in the 2500-3300 cm⁻¹ region.[2]

-

C=O Stretch : A sharp, strong absorption corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected around 1700-1730 cm⁻¹.[2]

-

Aromatic Stretches : Absorptions for C=C and C=N stretching within the aromatic quinazoline ring system typically appear in the 1450-1650 cm⁻¹ region.

Data Presentation: Summary of Analytical Data

The following table summarizes the expected and reported analytical data for this compound.

| Analytical Technique | Parameter | Observed/Expected Value | Interpretation |

| ¹H NMR | Chemical Shift (δ) | ~10.0 - 12.0 ppm (broad s, 1H) | Carboxylic Acid (COOH) Proton[2] |

| (DMSO-d₆, 400 MHz) | ~9.0 - 9.2 ppm (s, 1H) | H-2 Proton | |

| ~8.5 - 8.7 ppm (d, 1H) | H-5 Proton | ||

| ~8.0 - 8.2 ppm (dd, 1H) | H-7 Proton | ||

| ~7.8 - 8.0 ppm (d, 1H) | H-8 Proton | ||

| ¹³C NMR | Chemical Shift (δ) | ~165 - 175 ppm | Carboxylic Acid Carbonyl (C=O)[2] |

| (DMSO-d₆, 100 MHz) | ~115 - 160 ppm | 9 Aromatic/Heteroaromatic Carbons | |

| Mass Spectrometry | Molecular Ion (m/z) | ~252.96 / 254.96 | [M]⁺ and [M+2]⁺ showing a ~1:1 ratio, confirming C₉H₅⁷⁹BrN₂O₂ and C₉H₅⁸¹BrN₂O₂ |

| (HRMS-ESI) | Calculated Exact Mass | 252.9616 | For [C₉H₅⁷⁹BrN₂O₂ + H]⁺ |

| Infrared (IR) | Wavenumber (cm⁻¹) | 2500 - 3300 cm⁻¹ (broad) | O-H Stretch of Carboxylic Acid[2] |

| (ATR) | 1700 - 1730 cm⁻¹ (strong) | C=O Stretch of Carboxylic Acid[2] | |

| 1450 - 1650 cm⁻¹ (multiple) | Aromatic C=C and C=N Stretches |

Note: Exact NMR chemical shifts are solvent-dependent and based on data from analogous quinazoline structures.[3][4]

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is often preferred for carboxylic acids to ensure the solubility and observation of the exchangeable acidic proton.

-

Instrument Setup : Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for the specific probe and solvent.

-

¹H NMR Acquisition : Acquire the proton spectrum using a standard single-pulse experiment. Set a spectral width of approximately 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 2 seconds. Typically, 16-64 scans are co-added to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse program (e.g., zgpg30). Set a spectral width of approximately 240 ppm. A longer acquisition time and a larger number of scans (e.g., 1024 or more) are required due to the lower natural abundance of ¹³C.

-

Data Processing : Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H NMR; δ = 39.52 ppm for ¹³C NMR).

High-Resolution Mass Spectrometry (HRMS) Protocol

-

Sample Preparation : Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation : Use an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Acquisition : Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Acquire spectra in both positive and negative ion modes to determine the optimal ionization. For this molecule, positive mode detection of the protonated species [M+H]⁺ is common.

-

Data Analysis : Determine the exact mass of the molecular ion peak. Use the instrument's software to calculate the elemental composition and compare the measured mass and isotopic pattern with the theoretical values for C₉H₅BrN₂O₂ to confirm the molecular formula.

Infrared (IR) Spectroscopy Protocol

-

Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

-

Sample Preparation : Place a small amount of the solid this compound powder directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

Acquisition : Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added and averaged.

-

Data Processing : The final spectrum is automatically generated as the ratio of the sample spectrum to the background spectrum. Identify the characteristic absorption bands corresponding to the molecule's functional groups.

Visualization of the Elucidation Process

The logical workflow for determining the structure of this compound is outlined in the diagram below.

References

- 1. nbinno.com [nbinno.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for 6-Bromoquinazoline-4-carboxylic Acid: A Technical Overview

Despite a comprehensive search of publicly available scientific databases and literature, specific experimental Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 6-bromoquinazoline-4-carboxylic acid could not be located. This technical guide will, therefore, outline the expected spectroscopic characteristics based on the analysis of analogous compounds and general principles of spectroscopic interpretation for the benefit of researchers, scientists, and drug development professionals. Furthermore, standardized methodologies for acquiring such data are detailed below.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a quinazoline core, a carboxylic acid functional group, and a bromine substituent, suggests a unique electronic and chemical environment. Spectroscopic analysis, particularly NMR and MS, is crucial for the unambiguous identification, purity assessment, and structural elucidation of this and related molecules.

Predicted Spectroscopic Data

While specific experimental data is unavailable, theoretical predictions and data from similar structures can provide an estimation of the expected spectral features.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H2 | 9.0 - 9.2 | s | The proton at position 2 is expected to be significantly deshielded due to the two adjacent nitrogen atoms. |

| H5 | 8.2 - 8.4 | d | This proton is part of the benzene ring and is deshielded by the quinazoline ring system. |

| H7 | 8.0 - 8.2 | dd | Coupled to both H5 and H8, its chemical shift is influenced by the electron-withdrawing bromine atom. |

| H8 | 8.4 - 8.6 | d | Deshielded due to the anisotropic effect of the quinazoline ring and the adjacent bromine atom. |

| COOH | 13.0 - 14.0 | br s | The carboxylic acid proton is typically a broad singlet at a very downfield chemical shift, which can be exchanged with D₂O. |

Disclaimer: These are predicted values and may differ from experimental results.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C2 | 150 - 155 | Highly deshielded due to the adjacent nitrogen atoms. |

| C4 | 145 - 150 | The carboxylic acid-bearing carbon is significantly deshielded. |

| C4a | 120 - 125 | Bridgehead carbon. |

| C5 | 130 - 135 | |

| C6 | 125 - 130 | Carbon bearing the bromine atom. |

| C7 | 135 - 140 | |

| C8 | 128 - 133 | |

| C8a | 150 - 155 | Bridgehead carbon adjacent to a nitrogen atom. |

| COOH | 165 - 170 | The carbonyl carbon of the carboxylic acid. |

Disclaimer: These are predicted values and may differ from experimental results.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 252.9/254.9 | The molecular ion peak will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). |

| [M-H]⁻ | 250.9/252.9 | The deprotonated molecular ion in negative ion mode. |

| [M-COOH]⁺ | 207.9/209.9 | A common fragmentation pattern for carboxylic acids is the loss of the carboxyl group. |

Disclaimer: These are predicted values and may differ from experimental results.

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and MS data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

-

Data Acquisition:

-

¹H NMR: Acquire a proton NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is typically used.

-

DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the coupling patterns (multiplicities) to deduce proton connectivity.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.

-

-

Instrument Setup:

-

Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurements.

-

Select an appropriate ionization technique. Electrospray ionization (ESI) is commonly used for polar molecules like carboxylic acids and can be run in either positive or negative ion mode.

-

-

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer via direct infusion or coupled to a liquid chromatograph (LC-MS).

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da).

-

For structural confirmation, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and obtain a characteristic fragmentation pattern.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion and compare it to the calculated exact mass of this compound (C₉H₅BrN₂O₂).

-

Analyze the isotopic pattern of the molecular ion to confirm the presence of one bromine atom.

-

Interpret the fragmentation pattern from the MS/MS spectrum to further confirm the molecular structure.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound.

Figure 1. A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Conclusion

Quinazoline-4-Carboxylic Acid Derivatives: A Comprehensive Technical Guide for Medicinal Chemists

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. Among its varied derivatives, quinazoline-4-carboxylic acids and their analogues have garnered significant attention due to their broad spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this important class of molecules. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics.

Synthesis of Quinazoline-4-Carboxylic Acid Derivatives

A versatile and widely employed method for the synthesis of the quinazoline-4-carboxylic acid core is the one-pot, three-component condensation reaction. This approach offers high efficiency and atom economy.

Experimental Protocol: One-Pot Synthesis of 2-Phenyl-quinazoline-4-carboxylic Acid

This protocol outlines a typical procedure for the synthesis of a foundational compound in this class.

Materials:

-

Isatin

-

Sodium Hydroxide (NaOH)

-

Benzaldehyde

-

Ammonium Acetate (NH₄OAc)

-

Ethanol (EtOH)

-

Hydrochloric Acid (HCl)

-

Thionyl Chloride (SOCl₂)

-

Various alcohols (for esterification)

-

Various amines (for amidation)

Procedure:

-

Hydrolysis of Isatin: Isatin is hydrolyzed in an alkaline medium (e.g., aqueous NaOH) to yield the sodium salt of (2-aminophenyl)glyoxylic acid.

-

One-Pot Condensation: To a solution of the (2-aminophenyl)glyoxylic acid sodium salt in ethanol, ammonium acetate and benzaldehyde are added. The mixture is stirred under mild conditions. The reaction proceeds through the formation of an aldimine intermediate, followed by cyclization and subsequent air oxidation to form the quinazoline ring.

-

Acidification: The resulting sodium salt of 2-phenyl-quinazoline-4-carboxylic acid is acidified with aqueous HCl to precipitate the free carboxylic acid. The solid product is then collected by filtration and washed with water.

-

Synthesis of Ester Derivatives: The synthesized 2-phenyl-quinazoline-4-carboxylic acid can be esterified by reacting it with various alcohols in the presence of a catalytic amount of sulfuric acid under reflux.

-

Synthesis of Amide Derivatives: To synthesize amide derivatives, the carboxylic acid is first converted to the more reactive acyl chloride by treatment with thionyl chloride. The resulting 2-phenyl-quinazoline-4-carbonyl chloride is then reacted with a variety of primary or secondary amines to yield the corresponding amides.

Biological Activities and Therapeutic Potential

Quinazoline-4-carboxylic acid derivatives have demonstrated significant potential across several therapeutic areas, including oncology, infectious diseases, and inflammatory disorders.

Anticancer Activity

A primary focus of research on this scaffold has been its application in oncology. These derivatives have been shown to target several key signaling pathways implicated in cancer progression.

1. Epidermal Growth Factor Receptor (EGFR) Inhibition:

Many quinazoline derivatives are potent inhibitors of EGFR tyrosine kinase, a key player in cell proliferation and survival. Overexpression or mutation of EGFR is a hallmark of several cancers, including non-small cell lung cancer (NSCLC). These inhibitors typically act as ATP-competitive binders at the kinase domain.

2. Poly(ADP-ribose) Polymerase (PARP-1) Inhibition:

PARP-1 is a crucial enzyme in the DNA damage response pathway. Its inhibition can lead to synthetic lethality in cancer cells with deficiencies in other DNA repair mechanisms, such as those with BRCA1/2 mutations. Several quinazoline-4-carboxylic acid derivatives have been identified as potent PARP-1 inhibitors.[1][2]

3. Carbonic Anhydrase (CA) Inhibition:

Certain isoforms of carbonic anhydrase, particularly CA IX and XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and metastasis. Quinazoline-4-carboxylic acid derivatives have been investigated as inhibitors of these tumor-associated CA isoforms.

Table 1: Anticancer Activity of Selected Quinazoline-4-Carboxylic Acid Derivatives

| Compound ID | Target | Cell Line/Enzyme | IC₅₀ / Kᵢ | Reference |

| Compound A | EGFR | Mutant T790M/L858R EGFR | 0.031 µM | [3] |

| Compound B | EGFR | EGFRwt | 0.069 µM | [4] |

| Compound C | PARP-1 | PARP-1 Enzyme | 30.38 nM | [1][2] |

| Compound D | PARP-1 | PARP-1 Enzyme | 0.94 nM | [5] |

| Compound E | Carbonic Anhydrase IX | hCA IX | 1.6 µM | [6] |

| Compound F | Carbonic Anhydrase XII | hCA XII | 2.4 nM | [7] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Quinazoline-4-carboxylic acid derivatives have shown promising activity against a range of bacteria and fungi.

1. DNA Gyrase Inhibition:

A key bacterial enzyme, DNA gyrase, is a well-established target for antibiotics. It is essential for DNA replication, transcription, and repair. Certain quinazoline-4-carboxylic acid derivatives have been found to inhibit the supercoiling activity of DNA gyrase.[8]

Table 2: Antimicrobial Activity of Selected Quinazoline-4-Carboxylic Acid Derivatives

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| Compound G | Staphylococcus aureus | 64 | [9] |

| Compound H | Escherichia coli | 128 | [9] |

| Compound I | MRSA | 4-8 | [8] |

Anti-inflammatory Activity

Chronic inflammation is a key component of numerous diseases. Quinazoline-4-carboxylic acid derivatives have been evaluated for their anti-inflammatory properties, often through the inhibition of inflammatory mediators.

Experimental Protocols for Biological Assays

In Vitro Anticancer Activity: MTT Assay

This colorimetric assay is widely used to assess cell viability and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration that inhibits visible growth.

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used animal model for evaluating acute inflammation.[10][11][12][13]

Principle: Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema. The anti-inflammatory effect of a compound is assessed by its ability to reduce this swelling.

Procedure:

-

Animal Acclimatization: Acclimatize rats to the laboratory conditions for a week.

-

Compound Administration: Administer the test compound (e.g., intraperitoneally or orally) at various doses to different groups of rats. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).[10]

-

Induction of Edema: After a specified time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each rat.[10]

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[10]

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Enzyme Inhibition Assays

1. PARP-1 Inhibition Assay (Chemiluminescent):

This assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP-1.[14]

Procedure:

-

Plate Coating: Coat a 96-well plate with histone proteins.

-

Reaction Initiation: Add PARP-1 enzyme, activated DNA, biotinylated NAD+, and the test inhibitor to the wells.

-

Detection: Add streptavidin-HRP, which binds to the biotinylated histones.

-

Signal Generation: Add a chemiluminescent HRP substrate and measure the light produced. The reduction in signal indicates PARP-1 inhibition.

2. Carbonic Anhydrase Inhibition Assay (Stopped-Flow):

This assay measures the inhibition of the CO₂ hydration reaction catalyzed by carbonic anhydrase.[6][15][16][17][18][19]

Procedure:

-

Rapid Mixing: A stopped-flow instrument rapidly mixes a CO₂ solution with a buffer solution containing the enzyme and a pH indicator.

-

pH Change Monitoring: The rate of pH change, resulting from the hydration of CO₂, is monitored spectrophotometrically or fluorometrically.

-

Inhibition Measurement: The assay is performed in the presence and absence of the inhibitor to determine the inhibition constant (Kᵢ).

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways modulated by quinazoline-4-carboxylic acid derivatives is crucial for rational drug design.

EGFR Signaling Pathway

The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT pathways, leading to cell proliferation, survival, and migration.[20][21][22][23][24] Quinazoline-based inhibitors block this cascade at its inception by preventing ATP from binding to the EGFR kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling.

EGFR signaling pathway and its inhibition.

PARP-1 Signaling in DNA Repair

PARP-1 is a key sensor of single-strand DNA breaks. Upon binding to damaged DNA, PARP-1 catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.[25][26][27][28][29] PARP inhibitors, including certain quinazoline derivatives, bind to the catalytic domain of PARP-1, preventing the synthesis of PAR and trapping PARP-1 on the DNA. This leads to the accumulation of unrepaired single-strand breaks, which can be converted to lethal double-strand breaks during DNA replication.

PARP-1 mediated DNA repair and its inhibition.

Conclusion

Quinazoline-4-carboxylic acid derivatives represent a versatile and highly promising scaffold in medicinal chemistry. Their amenability to synthetic modification allows for the fine-tuning of their pharmacological properties, leading to the development of potent and selective inhibitors for a variety of therapeutic targets. The extensive research into their anticancer, antimicrobial, and anti-inflammatory activities, coupled with a growing understanding of their mechanisms of action, positions this class of compounds as a rich source for the discovery of next-generation therapeutics. This guide provides a foundational resource to aid researchers in the continued exploration and exploitation of the therapeutic potential of quinazoline-4-carboxylic acid derivatives.

References

- 1. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 7. S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema [mdpi.com]

- 13. Anti-Inflammatory Effect of Izalpinin Derived from Chromolaena leivensis: λ-Carrageenan-Induced Paw Edema and In Silico Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. creative-diagnostics.com [creative-diagnostics.com]

- 21. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. ClinPGx [clinpgx.org]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 28. PARP1 - Wikipedia [en.wikipedia.org]

- 29. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 6-Bromoquinazoline-4-Carboxylic Acid in Modern Drug Discovery: A Technical Guide to a Privileged Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromoquinazoline-4-carboxylic acid has emerged not as a direct therapeutic agent, but as a pivotal molecular scaffold in the design and synthesis of novel, potent, and selective inhibitors for a range of biological targets. This technical guide delves into the core utility of this quinazoline derivative, focusing on its application in the development of anticancer agents, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway. We will explore the synthesis of this key intermediate, the biological activities of its derivatives, detailed experimental protocols for their evaluation, and the underlying signaling pathways they modulate.

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

The quinazoline ring system is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, heterocyclic nature provides a versatile framework for the spatial arrangement of various pharmacophoric groups, enabling interaction with a wide array of biological targets. The introduction of a bromine atom at the 6-position and a carboxylic acid at the 4-position of the quinazoline ring, as in this compound, offers strategic points for chemical modification, making it a valuable starting material in synthetic medicinal chemistry.

Derivatives of the 6-bromoquinazoline scaffold have demonstrated a broad spectrum of pharmacological activities, most notably as anticancer agents through the inhibition of protein kinases.[1] Kinases, such as EGFR, play a crucial role in cell signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of many cancers, making kinase inhibitors a major focus of modern oncology drug development.

Synthesis of the 6-Bromoquinazoline Core

The synthesis of the 6-bromoquinazoline scaffold typically begins with a substituted anthranilic acid derivative. A common route to a key precursor, 6-bromoquinazolin-4(3H)-one, is through the Niementowski reaction, which involves the condensation of an anthranilic acid or its ester with an amide.

Synthesis of 6-Bromoquinazolin-4(3H)-one from Methyl 2-amino-5-bromobenzoate

A practical method for synthesizing the precursor to the title compound involves heating methyl 2-amino-5-bromobenzoate with formamide.[2]

Experimental Protocol:

-

Reagents: Methyl 2-amino-5-bromobenzoate, Formamide.

-

Procedure:

-

A mixture of Methyl 2-amino-5-bromobenzoate (10 mmol, 2.30 g) and formamide (40 mmol, 1.6 mL) is heated at 130-140°C for 4-6 hours.[2]

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water (50 mL).[2]

-

The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to afford the crude 6-bromoquinazolin-4(3H)-one.

-

The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.[2]

-

Biological Activity of 6-Bromoquinazoline Derivatives as Anticancer Agents

The primary therapeutic application of derivatives of this compound is in the field of oncology. These compounds have been extensively investigated as inhibitors of EGFR, a receptor tyrosine kinase that is often overexpressed or mutated in various cancers.

Quantitative Data on Anticancer Activity

Several studies have reported the synthesis and cytotoxic evaluation of various 6-bromoquinazoline derivatives. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

| Compound ID | Cancer Cell Line | IC50 (µM) | Target | Reference |

| Derivative 5b | MCF-7 (Breast) | 0.53 - 1.95 | EGFR (plausible) | [1] |

| SW480 (Colon) | 0.53 - 1.95 | EGFR (plausible) | [1] | |

| Derivative 8a | MCF-7 (Breast) | 15.85 ± 3.32 | EGFR (plausible) | |

| SW480 (Colon) | 17.85 ± 0.92 | EGFR (plausible) | ||

| Derivative 8e | MCF-7 (Breast) | 35.14 ± 6.87 | EGFR (plausible) | |

| SW480 (Colon) | 63.15 ± 1.63 | EGFR (plausible) |

Experimental Protocols for Biological Evaluation

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Plating: Seed cancer cells (e.g., MCF-7, SW480) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized 6-bromoquinazoline derivatives and incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[5]

-

Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

EGFR Kinase Inhibition Assay

Biochemical assays are used to determine the direct inhibitory effect of the compounds on the enzymatic activity of EGFR.

Protocol (General):

-

Reagents and Buffers: Prepare a kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT), ATP solution, a suitable peptide substrate, and the purified EGFR enzyme.

-

Reaction Setup: In a 96-well plate, add the EGFR enzyme, the test compound at various concentrations, and the peptide substrate.

-

Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).

-

Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

-

Radiometric Assay: Using [γ-³³P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

-

Luminescence-based Assay (e.g., ADP-Glo™): Measures the amount of ADP produced, which is proportional to the kinase activity.[6]

-

Fluorescence-based Assay: Using a modified peptide substrate that changes its fluorescence properties upon phosphorylation.[7]

-

-

Data Analysis: Determine the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Signaling Pathways and Mechanism of Action

The anticancer activity of many 6-bromoquinazoline derivatives is attributed to their ability to inhibit the EGFR signaling pathway. EGFR is a transmembrane receptor that, upon binding to its ligands (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling events that promote cell proliferation, survival, and metastasis.

The EGFR Signaling Cascade

Caption: EGFR signaling pathway and the inhibitory action of 6-bromoquinazoline derivatives.

Experimental and Drug Discovery Workflow

The development of novel anticancer agents based on the this compound scaffold follows a structured workflow from synthesis to biological evaluation.

References

- 1. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]

- 4. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]

- 5. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

The Rising Potential of 6-Bromoquinazoline Compounds in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic introduction of a bromine atom at the 6-position has emerged as a key approach in the development of potent anticancer compounds. This technical guide provides a comprehensive overview of the synthesis, in vitro activity, and proposed mechanisms of action of 6-bromoquinazoline derivatives, offering valuable insights for the design and development of novel cancer therapeutics.

Quantitative Analysis of Anticancer Activity

The anticancer efficacy of various 6-bromoquinazoline derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below.

Table 1: Cytotoxic Activity of 6-Bromo-2-substituted-3-phenylquinazolin-4(3H)-one Derivatives

| Compound ID | R Group (Substitution at 2-position) | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. SW480 |

| 8a | n-butyl | 15.85 ± 3.32 | 17.85 ± 0.92 |

| 8b | n-pentyl | 21.15 ± 4.17 | 32.14 ± 3.18 |

| 8c | benzyl | 72.14 ± 2.14 | 81.12 ± 4.15 |

| 8d | 3-methylbenzyl | 59.15 ± 5.73 | 72.45 ± 2.90 |

Data sourced from a systematic study on 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives, where the primary modification is at the thiol group at the 2-position.[1]

Table 2: Cytotoxic Activity of Substituted 6-Bromoquinazoline Derivatives (5a-j)

| Compound ID | Substitution on Phenyl Moiety | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. SW480 |

| 5b | 3-fluoro | 0.53 | 1.95 |

| Other derivatives (5a, 5c-j) | (Varying substitutions) | 0.53 - 46.6 | 0.53 - 46.6 |

A series of 6-bromoquinazoline derivatives (5a-j) were synthesized and evaluated for their cytotoxic effectiveness.[2][3] Compound 5b, with a fluoro substitution at the meta position of the phenyl moiety, demonstrated significantly stronger activity than the standard chemotherapeutic agent cisplatin in these assays.[2][3]

Experimental Protocols

The evaluation of the anticancer potential of 6-bromoquinazoline compounds predominantly relies on in vitro cell-based assays. A detailed methodology for the most commonly cited experiment, the MTT assay, is provided below.

MTT Assay for Cell Viability

Objective: To determine the cytotoxic effects of 6-bromoquinazoline derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of these crystals, which is dissolved and measured spectrophotometrically, is directly proportional to the number of viable cells.

Materials:

-

6-bromoquinazoline derivatives

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, SW480 for colorectal cancer)[2][3]

-

Normal cell line (e.g., MRC-5) for selectivity assessment[4]

-

Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Positive control (e.g., Cisplatin, Doxorubicin, Erlotinib)[4][5]

Procedure:

-

Cell Seeding: Cancer cells are harvested, counted, and seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well.[3] The plates are then incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The synthesized 6-bromoquinazoline compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to various concentrations with the culture medium. The cells are treated with these varying concentrations of the compounds. A vehicle control (DMSO) and a positive control are also included.

-

Incubation: The treated plates are incubated for a specified period, typically 48 or 72 hours.[6]

-

MTT Addition: After incubation, the medium is removed, and MTT solution is added to each well. The plates are then incubated for another 4 hours to allow for formazan crystal formation.

-

Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration.

Signaling Pathways and Mechanisms of Action

Molecular docking studies and biological assays suggest that a plausible mechanism of action for the anticancer activity of 6-bromoquinazoline derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[2][3] EGFR is a tyrosine kinase receptor that, upon activation, triggers a cascade of downstream signaling events crucial for cell growth, proliferation, and survival. Inhibition of this pathway can lead to apoptosis and cell cycle arrest in cancer cells.[7]

Caption: Inhibition of the EGFR signaling pathway by 6-bromoquinazoline compounds.

Studies on hit compounds, such as derivative 5b, have demonstrated their ability to induce apoptosis in a dose-dependent manner in MCF-7 cell lines.[2][3] This programmed cell death is a key outcome of effective anticancer therapies.

Experimental and Drug Discovery Workflow

The development of novel 6-bromoquinazoline-based anticancer agents follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Caption: General workflow for the development of 6-bromoquinazoline anticancer agents.

This systematic approach allows for the identification of lead compounds with potent and selective anticancer activity, paving the way for further preclinical and clinical development. The structure-activity relationship (SAR) studies are crucial in this process, indicating that substitutions at various positions on the quinazoline ring can significantly impact the anticancer potency.[4] For instance, the presence of electron-donating groups on the phenyl ring has been shown to improve antiproliferative activity compared to electron-withdrawing groups.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Quinazoline Scaffold: A Cornerstone of Kinase Inhibition in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold, a bicyclic aromatic heterocycle, has cemented its status as a "privileged structure" in medicinal chemistry.[1][2][3] Its rigid framework and synthetic tractability have enabled the development of a multitude of potent and selective kinase inhibitors, several of which have achieved blockbuster status as targeted cancer therapies. This guide provides a comprehensive technical overview of the kinase inhibitory properties of quinazoline derivatives, with a focus on their mechanism of action, quantitative inhibitory data, and the experimental methodologies used for their characterization.

The Quinazoline Core: A Privileged Scaffold for Kinase Inhibition

The quinazoline nucleus is recognized as a privileged scaffold due to its ability to serve as a versatile template for the design of ligands that can interact with a wide range of biological targets.[1][2][3] In the context of kinase inhibition, the quinazoline core acts as a bioisostere of the adenine region of ATP, enabling competitive binding to the ATP-binding pocket of various kinases. This interaction is a key determinant of the inhibitory activity of many quinazoline-based drugs.

The following diagram illustrates the logical relationship of the quinazoline scaffold as a privileged structure in kinase inhibitor design.

Caption: Logical relationship of the quinazoline scaffold as a privileged structure.

Quantitative Inhibitory Properties of Key Quinazoline-Based Drugs

The following tables summarize the in vitro inhibitory activities of several FDA-approved quinazoline-based kinase inhibitors against their primary targets and relevant cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Drug | Primary Target(s) | IC50 (nM) - Kinase Activity | Reference(s) |

| Gefitinib | EGFR | 26 - 57 | [4] |

| Erlotinib | EGFR | 2 | [5][6] |

| Lapatinib | EGFR, HER2 | 10.2 (EGFR), 9.8 (HER2) | [7] |

| Afatinib | EGFR, HER2, ErbB4 | 0.5 (EGFR), 14 (HER2), 1 (ErbB4) | [8] |

| Osimertinib | EGFR (Exon 19 del), EGFR (L858R/T790M), EGFR (WT) | 12.92, 11.44, 493.8 | [2] |

| Vandetanib | VEGFR2, EGFR, RET | 40 (VEGFR2), 500 (EGFR), 130 (RET) | [9][10][11] |

| Drug | Cell Line | IC50 (nM) - Cell Proliferation | Reference(s) |

| Gefitinib | NR6W (EGFR overexpressing) | 57 | [4] |

| H3255 (EGFR mutant) | 3 | [12] | |

| PC-9 (EGFR mutant) | 77.26 | [13] | |

| Erlotinib | HNS (Head and Neck) | 20 | [5] |

| DiFi (Colon) | 20 | [6] | |

| A549 (NSCLC) | >20,000 | [5] | |

| Lapatinib | BT474 (HER2 overexpressing) | 100 | [14][15] |

| UACC-812 (HER2 overexpressing) | 10 | [14] | |

| Afatinib | IMR-32 (Neuroblastoma) | 850 | [16] |

| SH-SY5Y (Neuroblastoma) | 570 | [16] | |

| Osimertinib | LoVo (EGFR Exon 19 del) | 12.92 | [2] |

| LoVo (EGFR L858R/T790M) | 11.44 | [2] | |

| Vandetanib | HUVEC (VEGFR stimulated) | 60 | [9] |

| HUVEC (EGFR stimulated) | 170 | [9] |

Signaling Pathways Targeted by Quinazoline Kinase Inhibitors

Quinazoline-based inhibitors primarily target receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). Inhibition of these receptors disrupts downstream signaling cascades crucial for cancer cell proliferation, survival, and angiogenesis.

EGFR Signaling Pathway

The EGFR signaling pathway plays a pivotal role in regulating cell growth, survival, and differentiation.[13] Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for various adaptor proteins and enzymes that initiate downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.

The following diagram depicts the EGFR signaling pathway and the points of inhibition by quinazoline-based drugs.

Caption: EGFR signaling pathway and inhibition by quinazoline derivatives.

VEGFR Signaling Pathway

The VEGFR signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels.[7] Ligand binding to VEGFRs, primarily VEGFR2, triggers receptor dimerization and autophosphorylation, leading to the activation of downstream signaling molecules such as PLCγ, PI3K, and Src, which ultimately promote endothelial cell proliferation, migration, and survival.

The following diagram illustrates the VEGFR signaling pathway and the points of inhibition by quinazoline-based drugs like Vandetanib.

Caption: VEGFR signaling pathway and inhibition by Vandetanib.

Experimental Protocols

The characterization of quinazoline-based kinase inhibitors involves a variety of in vitro and cell-based assays. Below are representative protocols for key experiments.

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate by a specific kinase and is considered a gold standard for quantifying kinase activity.[17][18][19][20]

Workflow Diagram:

Caption: Workflow for a radiometric kinase inhibition assay.

Methodology:

-

Prepare Kinase Reaction Buffer: A typical buffer contains 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

-

Set up the Reaction: In a microplate, combine the kinase, a suitable substrate (e.g., a specific peptide), and varying concentrations of the quinazoline inhibitor.

-

Initiate the Kinase Reaction: Add a solution of [γ-32P]ATP to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.

-

Stop the Reaction: Terminate the reaction by adding a stop solution, such as 3% phosphoric acid.

-

Filter Binding: Spot a portion of the reaction mixture onto a phosphocellulose filter paper. The phosphorylated substrate will bind to the filter, while the free [γ-32P]ATP will not.

-

Washing: Wash the filter papers multiple times with a wash solution (e.g., 0.75% phosphoric acid) to remove unbound [γ-32P]ATP.

-

Quantification: Measure the radioactivity on the filter papers using a scintillation counter.

-

Data Analysis: Determine the percentage of kinase inhibition for each inhibitor concentration and calculate the IC50 value by fitting the data to a dose-response curve.

Cell-Based Kinase Activity Assay (Western Blot for Phospho-Proteins)

This method assesses the ability of a quinazoline inhibitor to block the phosphorylation of a target kinase and its downstream substrates within a cellular context.[8][11][21][22]

Workflow Diagram:

Caption: Workflow for Western blot analysis of phosphoproteins.

Methodology:

-

Cell Culture and Treatment: Culture the desired cancer cell line to an appropriate confluency. Treat the cells with varying concentrations of the quinazoline inhibitor for a specified time. Include a positive control (e.g., ligand stimulation) and a negative control (vehicle).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a suitable method, such as the BCA assay.

-

SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Data Analysis: To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein. Quantify the band intensities to determine the extent of phosphorylation inhibition.

Conclusion

The quinazoline scaffold has proven to be an exceptionally fruitful starting point for the development of targeted kinase inhibitors. Its inherent ability to mimic the adenine moiety of ATP, combined with its synthetic versatility, has allowed for the creation of highly potent and selective drugs that have revolutionized the treatment of various cancers. The continued exploration of novel quinazoline derivatives holds significant promise for overcoming drug resistance and expanding the arsenal of targeted therapies for a wide range of diseases.

References

- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Analysis of origin and protein-protein interaction maps suggests distinct oncogenic role of nuclear EGFR during cancer evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. inventbiotech.com [inventbiotech.com]

- 9. commerce.bio-rad.com [commerce.bio-rad.com]

- 10. assayquant.com [assayquant.com]

- 11. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 12. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. commerce.bio-rad.com [commerce.bio-rad.com]

- 14. benchchem.com [benchchem.com]

- 15. VEGF Pathway | Thermo Fisher Scientific - HK [thermofisher.com]

- 16. reactionbiology.com [reactionbiology.com]

- 17. researchgate.net [researchgate.net]

- 18. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Assay of protein kinases using radiolabeled ATP: a protocol | MRC PPU [ppu.mrc.ac.uk]

- 20. reactionbiology.com [reactionbiology.com]

- 21. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]

The Evolving Landscape of Quinazoline Derivatives: A Technical Guide to Natural and Synthetic Analogues

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold, a fused bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry. Its derivatives, both from natural sources and synthetic pathways, exhibit a remarkable breadth of biological activities, leading to the development of several clinically successful drugs. This in-depth technical guide provides a comprehensive overview of natural and synthetic quinazoline derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of novel therapeutics.

Natural Quinazoline Alkaloids: Nature's Blueprint

Nature has provided a diverse array of quinazoline-containing alkaloids with significant pharmacological properties. These natural products have often served as the inspiration for the design and synthesis of novel therapeutic agents.

Table 1: Prominent Natural Quinazoline Alkaloids and Their Biological Activities

| Alkaloid | Natural Source(s) | Key Biological Activities |

| Vasicine (Peganine) | Adhatoda vasica, Peganum harmala | Bronchodilator, expectorant, uterine stimulant, abortifacient, antioxidant, anti-inflammatory.[1][2][3] |

| Rutaecarpine | Evodia rutaecarpa | Anti-inflammatory, analgesic, anti-platelet, vasodilatory, cytotoxic, thermoregulatory.[4][5][6][7] |

| Febrifugine and Isofebrifugine | Dichroa febrifuga | Antimalarial.[8] |

Synthetic Quinazoline Derivatives: A Universe of Therapeutic Potential

The synthetic versatility of the quinazoline core has enabled the generation of vast libraries of derivatives with a wide spectrum of pharmacological effects. This has led to the successful development of drugs targeting a range of diseases, most notably cancer.

Anticancer Activity

Quinazoline derivatives have emerged as a significant class of anticancer agents, primarily through their ability to inhibit key signaling pathways involved in tumor growth and proliferation.[9] A major target for many of these compounds is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed or mutated in various cancers.[10]

Table 2: Anticancer Activity of Selected Synthetic Quinazoline Derivatives

| Compound | Cancer Cell Line | Target/Mechanism | IC50 (µM) |

| Gefitinib | HeLa (Cervical Cancer) | EGFR Tyrosine Kinase Inhibitor | 4.3 |

| MDA-MB-231 (Breast Cancer) | 28.3 | ||

| Erlotinib | HepG2 (Liver Cancer) | EGFR Tyrosine Kinase Inhibitor | 25 |

| MCF-7 (Breast Cancer) | 20 | ||

| Compound 7b (meta-bromo substituted) | MCF-7 (Breast Cancer) | Not specified | 82.1 |

| A549 (Lung Cancer) | 67.3 | ||

| 5637 (Bladder Cancer) | 51.4 | ||